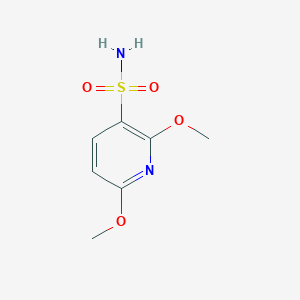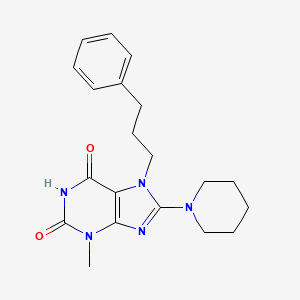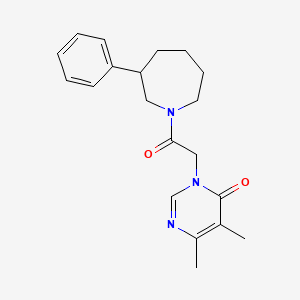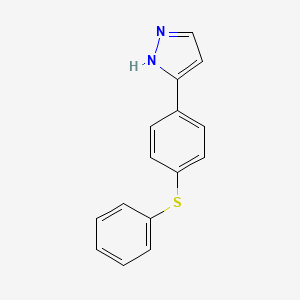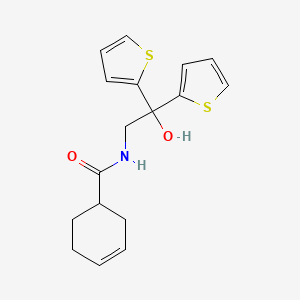
6-amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4(1H)-Pyrimidinone, 6-amino-2,3-dihydro-2-thioxo-” is a chemical compound with the formula C4H5N3OS. It has a molecular weight of 143.167 . It’s also known by other names such as AB 48, Uracil, 6-amino-2-thio-, 2-Mercapto-6-aminouracil, 2-Thio-6-aminouracil, 4-Amino-2-thiouracil, 6-Amino-2-thiouracil, 6-Amino-4-keto-2-thiopyrimidine, 6-Aminothiouracil, NSC 1587, NSC 202018, and 6-amino-2-thiouracil hydrate .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H, (H4,5,6,7,8,9) . The structure is available as a 2d Mol file or as a computed 3d SD file .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
6-Amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one and its derivatives have been widely explored in the synthesis of various heterocyclic compounds. For instance, Kökbudak et al. (2020) synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives from 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives. These compounds were characterized using 1H NMR, 13C NMR, and FT-IR spectroscopies, and their quantum-chemical properties were investigated using DFT/B3LYP method. The study also evaluated the cytotoxic activities of these derivatives against human liver and breast cancer cell lines (Kökbudak et al., 2020).
Antimicrobial and Antioxidant Potential
Research has also delved into the antimicrobial and antioxidant potential of derivatives of this compound. Kumar et al. (2011) synthesized a series of 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E)-phenyldiazenyl]-2-thioxo-5,6-dihydropyrimidine-1(2H)-yl)quinazoline-4(3H)-ones and tested them for in vitro antibacterial activities against various bacterial strains. Additionally, the antioxidant potential of these compounds was assessed using the DPPH assay method, revealing significant antioxidant activity for some derivatives (Kumar et al., 2011).
Antitumor Activity
The antitumor activity of these derivatives has also been a focal point of research. For example, Hafez and El-Gazzar (2017) investigated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives synthesized from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one. These compounds exhibited potent anticancer activity against several human cancer cell lines, comparable to doxorubicin, highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).
Molecular Docking and Pharmacological Study
Lal et al. (2018) conducted a molecular docking and pharmacological study of new thiopyrimidine derivatives, including 3-(2-(ethylthio)-6-phenyl-3,4-dihydropyrimidin-4-yl)-4H-benzo[h]chromen-4-one derivatives. These compounds were evaluated for their antibacterial properties and showed moderate to good activity, with molecular docking studies providing insight into their hypothetical binding modes (Lal et al., 2018).
Eigenschaften
IUPAC Name |
6-amino-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS/c12-11(13,14)6-2-1-3-7(4-6)17-8(15)5-9(18)16-10(17)19/h1-5H,15H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUJIZYKQCEIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC(=O)NC2=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

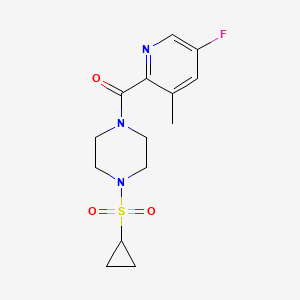
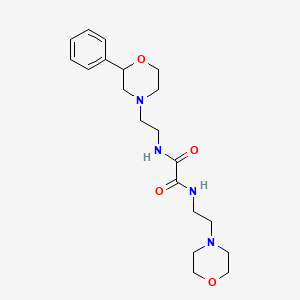
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2470975.png)
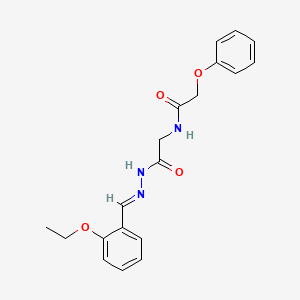
![Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2470977.png)
